molecular formula C10H14O5 B6162417 methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate, Mixture of isomers CAS No. 95455-58-6

methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate, Mixture of isomers

Cat. No.: B6162417
CAS No.: 95455-58-6
M. Wt: 214.21 g/mol
InChI Key: DHQFKRNFIRVNQH-UHFFFAOYSA-N
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Description

Methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate, a mixture of isomers, is a chemical compound with the molecular formula C10H14O5 It is a derivative of spiro compounds, which are characterized by a bicyclic structure containing a spiro atom (a single atom that connects two rings)

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate typically begins with readily available starting materials such as diols and dicarboxylic acids.

  • Reaction Conditions: The reaction involves the formation of a spiro ring system through a cyclization process. This can be achieved using acid catalysts and controlled temperature conditions to ensure the formation of the desired isomers.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The mixture of isomers is purified using techniques such as recrystallization or chromatography to obtain the desired isomer composition.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.

  • Reduction Products: Reduced forms such as alcohols and aldehydes.

  • Substitution Products: Derivatives with different functional groups, including halides, amines, and esters.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecular structures. Biology: Medicine: The compound may be explored for its pharmacological properties, such as anti-inflammatory and analgesic effects. Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate: A structural isomer with similar properties but different spatial arrangement.

  • Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Another related compound with a slightly different functional group placement.

Uniqueness: Methyl 7-oxo-1,4-dioxaspiro[4

Properties

CAS No.

95455-58-6

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

methyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C10H14O5/c1-13-9(12)7-2-3-10(6-8(7)11)14-4-5-15-10/h7H,2-6H2,1H3

InChI Key

DHQFKRNFIRVNQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(CC1=O)OCCO2

Purity

95

Origin of Product

United States

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